Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate is a boronate ester derivative with the molecular formula C₁₅H₁₈BF₃O₄ and an average molecular mass of 330.11 g/mol . The compound features a pinacol-protected boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the meta position of a benzoate ring, which is further substituted with a trifluoromethoxy (-OCF₃) group at the para position. This structure renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks .
Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)10-6-9(12(20)21-5)7-11(8-10)22-15(17,18)19/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSCERUFCDHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675077 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-63-9 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxycarbonyl-5-trifluoromethoxylphenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and a suitable aryl halide under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactor technology can also improve the sustainability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Organic Synthesis
Boronic esters like methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate are essential intermediates in organic synthesis. They are used in:
- Suzuki Coupling Reactions : This compound serves as a coupling partner in Suzuki reactions to form biaryl compounds. Its boron atom can easily participate in cross-coupling with aryl halides or triflates under palladium catalysis.
- Synthesis of Complex Molecules : The functional groups present in this compound allow for the construction of complex molecular architectures, making it useful for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compounds derived from this boronic ester. Applications include:
- Drug Development : Compounds derived from this structure have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. The presence of the boronate moiety can enhance the bioactivity of the molecules.
- Bioconjugation : Boronic esters can be utilized in bioconjugation strategies to attach drugs to biomolecules or nanoparticles for targeted therapy.
Materials Science
In materials science, this compound has applications in:
- Polymer Chemistry : This compound can be used to create functionalized polymers through radical polymerization techniques. The incorporation of boron can impart unique properties to the resulting materials.
- Sensors and Electronics : Due to its electronic properties, it has potential applications in the development of sensors and organic electronic devices.
Table 1: Summary of Research Applications
Case Study Examples
-
Suzuki Coupling Reaction :
- A study demonstrated the efficiency of using this compound in synthesizing complex biaryl compounds with high yields under mild conditions.
-
Drug Development :
- Research highlighted the modification of existing anti-cancer agents with this boronic ester leading to improved potency and selectivity against cancer cell lines.
-
Polymer Synthesis :
- A recent publication reported the use of this compound in creating new polymeric materials with enhanced mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate involves its interaction with various molecular targets and pathways:
Boronate Ester Group: The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Trifluoromethoxy Group: The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (C₁₅H₁₈BF₃O₄) shares the same molecular formula as the target compound but replaces the -OCF₃ group with -CF₃ .
| Property | Target Compound (-OCF₃) | Trifluoromethyl Analog (-CF₃) |
|---|---|---|
| Electronic Effects | Strong electron-withdrawing via oxygen conjugation | Direct electron-withdrawing via inductive effect |
| Reactivity in Coupling | Enhanced activation of the aryl ring due to -OCF₃ | Moderate activation due to -CF₃ |
| Solubility | Higher polarity (due to -O-) improves solubility in polar solvents | Lower polarity, better in non-polar solvents |
| Synthetic Utility | Preferred for electron-deficient biaryl synthesis | Used in less electron-demanding systems |
The -OCF₃ group in the target compound offers superior electronic activation for cross-coupling reactions, making it more versatile in synthesizing complex aromatic systems .
Core Structural Variations: Benzoate vs. Heterocyclic Boronates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
This compound (C₁₂H₁₆BN₂O₃) replaces the benzoate core with a benzimidazolone heterocycle .
| Property | Target Compound | Benzimidazolone Analog |
|---|---|---|
| Aromatic System | Benzoate (non-heterocyclic) | Benzimidazolone (heterocyclic) |
| Hydrogen Bonding | Limited (ester group) | Strong (NH and carbonyl groups) |
| Applications | Cross-coupling intermediates | Potential kinase inhibitors or bioactive molecules |
The benzimidazolone analog’s hydrogen-bonding capability makes it suitable for biological targeting, whereas the target compound is optimized for synthetic chemistry.
Pyrazole-Based Boronates (e.g., S19-6 in )
Compounds like Methyl (S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-(3-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoyl)hexahydropyridazine-3-carboxylate (C₂₁H₂₉F₂N₃O₅) feature pyridazine and difluoromethyl groups .
| Property | Target Compound | Pyridazine Analog |
|---|---|---|
| Complexity | Simple benzoate core | Multi-heterocyclic structure |
| Pharmacological Potential | Limited (intermediate) | High (e.g., RAS inhibitors) |
| Synthetic Accessibility | High (2-step synthesis) | Low (multi-step routes) |
These analogs highlight the trade-off between synthetic simplicity and biological activity.
Positional Isomers and Substituted Derivatives
lists positional isomers such as Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 478375-39-2), which places the boronate ester at the para position relative to a methyl group .
| Property | Target Compound | 2-Methyl-5-Boronyl Analog |
|---|---|---|
| Substituent Position | -OCF₃ at C5, boronate at C3 | -CH₃ at C2, boronate at C5 |
| Steric Effects | Minimal (linear -OCF₃) | Moderate (adjacent -CH₃) |
| Coupling Efficiency | High (meta-directing -OCF₃) | Reduced (steric hindrance) |
Positional changes significantly alter steric and electronic profiles, impacting reaction yields .
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate (CAS Number: 1150561-63-9) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a boron-containing dioxaborolane moiety and a trifluoromethoxy group. Its molecular formula is , with a molecular weight of 346.11 g/mol. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BF3O5 |
| Molecular Weight | 346.11 g/mol |
| CAS Number | 1150561-63-9 |
| Purity | >98% |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Research suggests that compounds containing boron can modulate enzyme activity and influence signaling pathways due to their unique electronic properties.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in cancer progression. This is particularly relevant in the context of Aurora kinases, which are critical for cell division and are often overexpressed in tumors .
- Receptor Interaction : The trifluoromethoxy group enhances lipophilicity, potentially increasing the compound's ability to cross cell membranes and interact with intracellular receptors. This could lead to modulation of gene expression related to cell growth and apoptosis .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of various boron-containing compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7) at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a role in promoting neuronal survival under stress conditions .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Model/System | Key Findings |
|---|---|---|
| Anti-Cancer Activity | MCF-7 Cell Line | Induced apoptosis; G2/M phase arrest |
| Neuroprotection | Neurodegenerative Models | Upregulated BDNF; enhanced neuronal survival |
| Enzyme Interaction | Aurora Kinase Assays | Inhibition observed; potential therapeutic target |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzoate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification reactions. For example:
- Step 1 : Introduce the dioxaborolane group via palladium-catalyzed borylation of a halogenated benzoate precursor.
- Step 2 : Install the trifluoromethoxy group using nucleophilic substitution or directed ortho-metalation strategies.
- Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical for isolating the product .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (200–400 MHz) identifies proton environments (e.g., aromatic protons, methyl groups in dioxaborolane). ¹⁹F NMR confirms the trifluoromethoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~330–370 g/mol based on analogs) .
- Chromatography : Thin-layer chromatography (TLC) with hexane/EtOAc systems monitors reaction progress, while HPLC ensures purity (>95%) .
Advanced Research Questions
Q. What strategies stabilize the dioxaborolane moiety during synthesis and storage?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation or hydrolysis of the boronate ester .
- Storage : Store at 0–6°C in sealed, moisture-free containers with desiccants (e.g., molecular sieves) .
- Alternative Protecting Groups : Compare stability with other boronates (e.g., MIDA boronate) if decomposition occurs under standard conditions .
Q. How can competing side reactions involving the trifluoromethoxy group be minimized in cross-coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 to enhance selectivity for the boronate coupling partner over electron-deficient aryl trifluoromethoxy groups .
- Temperature Control : Lower reaction temperatures (e.g., 40–60°C) reduce undesired C-O bond cleavage .
- Additives : Add K₂CO₃ or CsF to suppress protodeboronation or aryl ether decomposition .
Q. What analytical approaches resolve discrepancies in reported physical properties (e.g., melting points, solubility)?
- Methodological Answer :
- Polymorph Screening : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to identify polymorphic forms that may affect melting points .
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
- Cross-Validation : Compare data with structurally related compounds (e.g., analogs with trifluoromethyl or methoxy groups) to identify trends .
Experimental Design & Data Analysis
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Kinetic Studies : Use in situ monitoring (e.g., ReactIR) to identify rate-limiting steps and adjust reagent stoichiometry (e.g., 1.1–1.5 equiv of boronate partner) .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Workflow Example :
- Pilot Scale : Use MPLC (medium-pressure liquid chromatography) for efficient purification .
- Yield Tracking : Document yields at each step to isolate bottlenecks (e.g., <50% yield in coupling steps may require catalyst screening) .
Q. How to analyze competing reaction pathways in trifluoromethoxy-containing systems?
- Methodological Answer :
- Mechanistic Probes : Use deuterated solvents or isotopically labeled substrates to track intermediates via MS/NMR.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation barriers for pathways like C-B vs. C-O bond cleavage .
- Control Experiments : Compare reactivity with non-fluorinated analogs to assess electronic effects of the trifluoromethoxy group .
Troubleshooting & Contradictions
Q. Why do some literature reports show variability in cross-coupling efficiency with this compound?
- Methodological Answer :
- Impurity Analysis : Trace moisture or oxygen in solvents can deactivate the boronate ester. Use Karl Fischer titration to verify solvent dryness .
- Substrate Quality : Confirm purity of coupling partners (e.g., aryl halides) via HPLC before use.
- Catalyst Lifetime : Pre-catalyst vs. in situ-generated catalysts may affect reproducibility; use fresh Pd sources .
Q. How to address low solubility in common organic solvents during reaction setup?
- Methodological Answer :
- Co-Solvent Systems : Add DMSO (5–10% v/v) to THF or toluene to enhance solubility without destabilizing the boronate .
- Sonication : Pre-dissolve the compound via sonication for 10–15 minutes before adding reagents.
- Derivatization : Temporarily protect the benzoate ester (e.g., as a tert-butyl ester) to improve solubility, then deprotect post-reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
